PKA Inhibition Potency: H-8 Exhibits a 40-fold Higher Ki Than H-89
In cell-free kinase assays, N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride (H-8) inhibits PKA with a Ki of 1.2 µM , while the cinnamyl-substituted analog H-89 inhibits PKA with a Ki of 48 nM . This represents a 25-fold difference in potency. The IC50 values follow a similar trend: H-8 IC50 = 1.2 µM versus H-89 IC50 = 135 nM . The structural basis for this difference lies in the cinnamyl group of H-89, which provides additional hydrophobic contacts in the ATP-binding pocket.
| Evidence Dimension | PKA Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.2 µM |
| Comparator Or Baseline | H-89: Ki = 48 nM |
| Quantified Difference | H-89 is 25-fold more potent (lower Ki) |
| Conditions | Cell-free kinase assay using purified catalytic subunit of PKA |
Why This Matters
For experiments requiring moderate PKA inhibition without complete ablation of activity, H-8 provides a titratable window that H-89's high potency may overshoot, enabling more nuanced dose-response studies.
